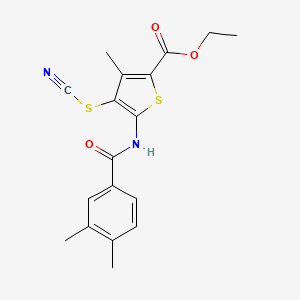
Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiophene derivative. Thiophenes are aromatic compounds that contain a five-membered ring with four carbon atoms and a sulfur atom. The presence of the benzamido and thiocyanato groups suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. It would be expected to have a planar aromatic thiophene ring, with the various substituents adding to the complexity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the benzamido group might be expected to participate in reactions typical of amides, while the thiocyanato group could be involved in reactions typical of thiocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, it might be expected to have a relatively high boiling point due to the presence of the polar amide and thiocyanate groups .Applications De Recherche Scientifique
Antiproliferative Activity in Cancer Research
Ethyl 5-(3,4-dimethylbenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is part of a broader class of thiophene derivatives that have been synthesized and evaluated for their antiproliferative activities, particularly against cancer cell lines. A study by Ghorab et al. (2013) explored various thiophene derivatives, including those similar in structure to this compound, for their effectiveness against breast and colon cancer cell lines. The study found that certain compounds exhibited remarkable activity, suggesting potential applications in cancer therapy (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).
Applications in Dye Synthesis
This compound and related compounds have been explored for their utility in dye synthesis, particularly for polyester fibers. Iyun et al. (2015) conducted research on synthesizing novel heterocyclic disperse dyes incorporating thiophene moiety, highlighting their application in dyeing polyester fabrics with very good levelness and fastness properties, though with some limitations in photostability. This suggests the chemical's potential in textile applications and the development of new dyes (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Synthesis of Bis-heterocyclic Monoazo Dyes
Further extending its applicability in dye chemistry, this compound has been a precursor in the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring. Karcı & Karcı (2012) prepared a series of these dyes, evaluating their solvatochromic behavior and tautomeric structures, indicating the compound's versatility in dye chemistry and materials science (Karcı & Karcı, 2012).
Exploring Cytotoxic Agents
The structural features of this compound lend themselves to modifications aiming at producing cytotoxic agents. Mohareb et al. (2016) synthesized a series of thiophene derivatives to evaluate their anti-cancer activities. Some compounds showed promising results against various tumor cell lines, indicating the potential of these derivatives as anticancer agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Mécanisme D'action
Orientations Futures
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical synthesis. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .
Propriétés
IUPAC Name |
ethyl 5-[(3,4-dimethylbenzoyl)amino]-3-methyl-4-thiocyanatothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-5-23-18(22)15-12(4)14(24-9-19)17(25-15)20-16(21)13-7-6-10(2)11(3)8-13/h6-8H,5H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXOWIJTGVKIPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C=C2)C)C)SC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920365.png)
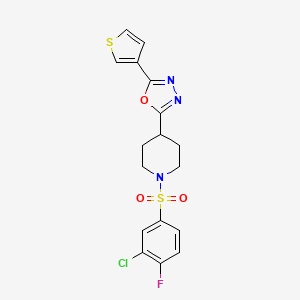

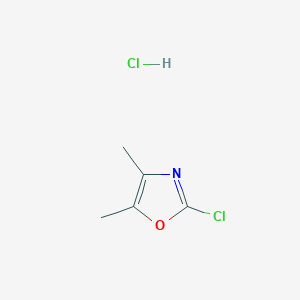

![3,4-dimethyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2920374.png)

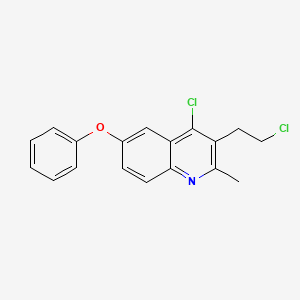
![N-(benzo[d][1,3]dioxol-5-yl)-3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2920377.png)

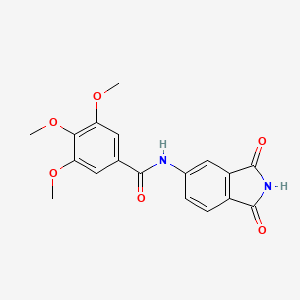
amine](/img/structure/B2920381.png)
![4-fluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2920382.png)
![[1-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]cyclopropyl]methanol](/img/structure/B2920388.png)